N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide
Description
This compound is a structurally complex small molecule featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring and substituted with fluorinated aromatic groups. Its synthesis likely involves coupling reactions between preformed oxadiazole and triazolopyridine intermediates, as seen in related compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N6O3/c24-16-8-6-14(7-9-16)12-26-19(32)13-31-23(33)30-10-2-5-18(21(30)28-31)22-27-20(29-34-22)15-3-1-4-17(25)11-15/h1-11H,12-13H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXGQEFLXIOIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of enzymes and receptors. These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to specific interactions with various biological receptors. These interactions can result in a variety of pharmacological effects.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Biological Activity
N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a fluorobenzyl group attached to a triazolo-pyridine structure, which is known for its diverse biological activities. The presence of the oxadiazole moiety enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 504.6 g/mol |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing the oxadiazole and triazole moieties. For instance, derivatives with fluorinated groups have shown significant in vitro activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds range from 1.3 µM to 17.1 µM against key pathogens .
Case Study:
A related study evaluated a series of fluorinated imines and hydrazones, revealing that compounds with structural similarities to this compound exhibited potent antibacterial activity with IC50 values as low as 5.6 µM against the enzyme ecKAS III, which is crucial for fatty acid synthesis in bacteria .
Anticancer Activity
The anticancer potential of compounds containing oxadiazole linkages has been documented extensively. In particular, derivatives with similar scaffolds have shown promising cytotoxic effects against various cancer cell lines.
Research Findings:
A synthesis and evaluation study indicated that certain oxadiazole derivatives had IC50 values ranging from 0.34 ± 0.025 to 2.45 ± 0.23 µM against cancer cells . The mechanism of action appears to involve tubulin binding and disruption of microtubule dynamics.
The biological activity of this compound may be attributed to:
- Enzymatic Inhibition: Compounds like it can inhibit key enzymes involved in bacterial cell wall synthesis or fatty acid metabolism.
- Cellular Interaction: The compound's ability to interact with DNA or tubulin may lead to apoptosis in cancer cells.
- Structural Features: The presence of electron-withdrawing groups enhances lipophilicity and bioavailability.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Triazolo[4,3-a]pyridine vs. Pyrimido[5,4-b]indole: The target compound’s triazolo-pyridine core () contrasts with pyrimido-indole systems (e.g., N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetamide, ).
- Oxadiazole vs. Thioacetamide Linkers : The 1,2,4-oxadiazole moiety in the target compound () differs from sulfanyl-acetamide linkers in analogs (). Oxadiazoles enhance metabolic stability compared to thioether bonds, which are prone to oxidation .
Fluorinated Substituents
- Positional Effects of Fluorine : The 3-fluorophenyl group on the oxadiazole ring (target compound) vs. 4-fluorophenyl in analogs (e.g., ) influences electronic and steric properties. Meta-fluorination may reduce steric hindrance compared to para-substitution, optimizing receptor interactions .
- Benzyl vs.
Physicochemical and Spectroscopic Properties
Table 1: Key Physicochemical Comparisons
*logP estimated via fragment-based methods. Higher logP in pyrimido-indole derivatives () suggests reduced aqueous solubility compared to the target compound .
NMR Spectral Analysis
- 1H NMR Shifts: The target compound’s aromatic protons (e.g., fluorophenyl groups) are expected near δ 7.0–8.0 ppm, consistent with analogs in and . Distinct shifts in regions corresponding to oxadiazole (δ 8.2–8.5 ppm) and triazolo-pyridine (δ 6.5–7.2 ppm) protons highlight electronic differences vs. non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
